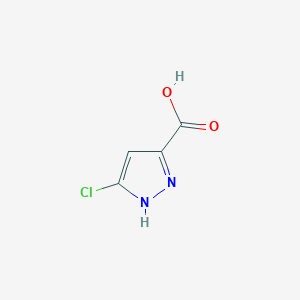

5-Chloro-1H-pyrazole-3-carboxylic acid

Descripción general

Descripción

5-Chloro-1H-pyrazole-3-carboxylic acid is a chemical compound with the CAS Number: 881668-70-8 . It has a molecular weight of 146.53 . It is a solid substance stored in an inert atmosphere at 2-8°C . The compound is also known by the synonym 3-Chloro-1H-pyrazole-5-carboxylic acid .

Synthesis Analysis

The synthesis of pyrazoles involves various methods. One such method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .

Chemical Reactions Analysis

The chemical reactions involving pyrazoles are diverse. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .

Physical And Chemical Properties Analysis

5-Chloro-1H-pyrazole-3-carboxylic acid is a solid substance . It has a boiling point of 445.6°C at 760 mmHg and a melting point of 268-271°C .

Aplicaciones Científicas De Investigación

Basic Properties

“5-Chloro-1H-pyrazole-3-carboxylic acid” is a chemical compound with the CAS Number: 881668-70-8 and a molecular weight of 146.53 . It has a boiling point of 445.6°C at 760 mmHg and a melting point of 268-271°C . It is typically stored in an inert atmosphere at 2-8°C .

Synthesis Strategies

Pyrazole nucleus, which includes “5-Chloro-1H-pyrazole-3-carboxylic acid”, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system .

Applications in Medicinal Chemistry

Pyrazoles, including “5-Chloro-1H-pyrazole-3-carboxylic acid”, have a wide range of applications in medicinal chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals .

Applications in Drug Discovery

In the field of drug discovery, pyrazoles are frequently used due to their pharmacological effects on humans . For instance, 3-Methylpyrazole-5-carboxylic acid, a derivative of pyrazole, is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine .

Applications in Agrochemistry

Pyrazoles also have applications in agrochemistry . However, specific applications of “5-Chloro-1H-pyrazole-3-carboxylic acid” in this field are not mentioned in the sources.

Applications in Coordination Chemistry

In coordination chemistry, pyrazoles are often used due to their ability to form complexes with metals .

Applications in Organometallic Chemistry

Pyrazoles, including “5-Chloro-1H-pyrazole-3-carboxylic acid”, are also used in organometallic chemistry .

Anticoagulant Drug Discovery

5-Phenyl-1H-pyrazole-3-carboxylic acid derivatives, which are related to “5-Chloro-1H-pyrazole-3-carboxylic acid”, have been identified as privileged fragments for FXIa inhibitors’ lead discovery . FXIa is suggested as a major target for anticoagulant drug discovery because of reduced risk of bleeding .

Safety and Hazards

Mecanismo De Acción

Target of Action

Pyrazole derivatives, however, are known to bind with high affinity to multiple receptors , and they have been found in many important synthetic drug molecules .

Mode of Action

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

It is known that pyrazole derivatives can possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-Chloro-1H-pyrazole-3-carboxylic acid could potentially affect a variety of biochemical pathways.

Pharmacokinetics

The compound’s physical properties, such as its boiling point of 4456°C at 760 mmHg and melting point of 268-271°C , may influence its pharmacokinetic properties.

Result of Action

Given the broad spectrum of biological activities associated with pyrazole derivatives , it is plausible that this compound could have diverse molecular and cellular effects.

Action Environment

It is known that the compound should be stored under an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability and efficacy.

Propiedades

IUPAC Name |

5-chloro-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O2/c5-3-1-2(4(8)9)6-7-3/h1H,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTPCOWWOZSEHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659679 | |

| Record name | 5-Chloro-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1H-pyrazole-3-carboxylic acid | |

CAS RN |

881668-70-8 | |

| Record name | 5-Chloro-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

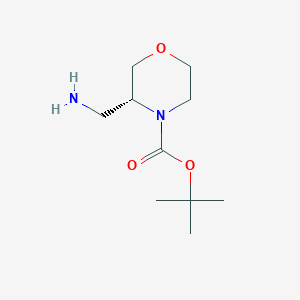

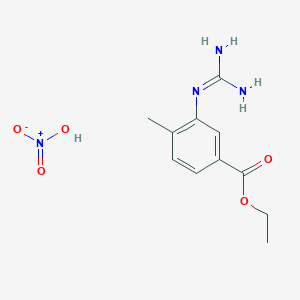

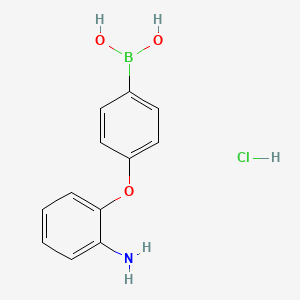

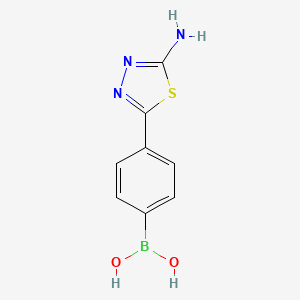

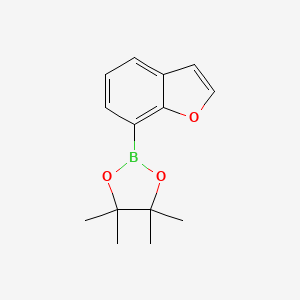

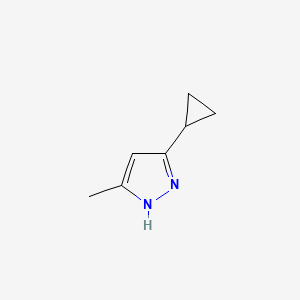

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(Dimethylamino)sulfonyl]amino}benzenesulfonyl chloride](/img/structure/B1521829.png)